![molecular formula C21H21ClN2O2 B5230416 ethyl 4-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)benzoate hydrochloride](/img/structure/B5230416.png)
ethyl 4-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)benzoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)benzoate hydrochloride is a chemical compound that has been widely used in scientific research for its various applications. This compound is commonly referred to as CPQ, and it has been synthesized through various methods. The purpose of
Mechanism of Action
The mechanism of action of CPQ involves the inhibition of various signaling pathways that are involved in cancer cell growth and survival. CPQ has been shown to inhibit the Akt/mTOR pathway, which is a key pathway involved in cancer cell growth and survival. CPQ has also been shown to inhibit the NF-κB pathway, which is a key pathway involved in cancer cell inflammation and survival. In addition, CPQ has been shown to inhibit the Wnt/β-catenin pathway, which is a key pathway involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
CPQ has been shown to have various biochemical and physiological effects. CPQ has been shown to induce the production of reactive oxygen species (ROS), which are important molecules involved in cell signaling and apoptosis. CPQ has also been shown to induce the activation of caspases, which are important enzymes involved in apoptosis. In addition, CPQ has been shown to inhibit the expression of various proteins involved in cancer cell growth and survival, including Bcl-2, survivin, and cyclin D1.
Advantages and Limitations for Lab Experiments
One of the advantages of using CPQ in lab experiments is its ability to inhibit the growth of cancer cells and sensitize cancer cells to chemotherapy drugs. This can enhance the effectiveness of cancer treatment and reduce the risk of cancer recurrence. However, one of the limitations of using CPQ in lab experiments is its potential toxicity to normal cells. CPQ has been shown to induce apoptosis in normal cells as well as cancer cells, which can lead to unwanted side effects.
Future Directions
There are several future directions for the use of CPQ in scientific research. One future direction is the development of more selective CPQ analogs that can target specific signaling pathways involved in cancer cell growth and survival. Another future direction is the development of CPQ-based drug delivery systems that can target cancer cells specifically and reduce the toxicity to normal cells. In addition, the use of CPQ in combination with other cancer treatments, such as immunotherapy and targeted therapy, is a promising future direction for cancer treatment.
Synthesis Methods
CPQ can be synthesized through various methods, including a one-pot synthesis method, a multi-step synthesis method, and a microwave-assisted synthesis method. The one-pot synthesis method involves the reaction of 2-aminobenzamide with cyclopentanone in the presence of a catalyst, followed by the reaction of the resulting intermediate with ethyl 4-bromobenzoate. The multi-step synthesis method involves the conversion of 2-aminobenzamide to 2-amino-3-cyclopentylquinoline, followed by the reaction of the resulting intermediate with ethyl 4-bromobenzoate. The microwave-assisted synthesis method involves the reaction of 2-aminobenzamide with cyclopentanone in the presence of a catalyst and microwave irradiation, followed by the reaction of the resulting intermediate with ethyl 4-bromobenzoate.
Scientific Research Applications
CPQ has been widely used in scientific research for its various applications. One of the most common applications of CPQ is in the field of cancer research. CPQ has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. CPQ has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, CPQ has been shown to sensitize cancer cells to chemotherapy drugs, which can enhance the effectiveness of chemotherapy treatment.
properties
IUPAC Name |
ethyl 4-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2.ClH/c1-2-25-21(24)14-10-12-15(13-11-14)22-20-16-6-3-4-8-18(16)23-19-9-5-7-17(19)20;/h3-4,6,8,10-13H,2,5,7,9H2,1H3,(H,22,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDYABSJZVNXRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C3CCCC3=NC4=CC=CC=C42.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)benzoate;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate](/img/structure/B5230348.png)
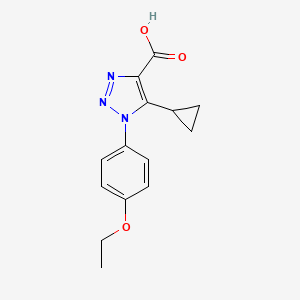
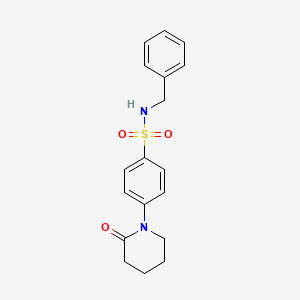
![methyl 4-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B5230383.png)
![ethyl 1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5230392.png)
![N-[(benzylamino)carbonothioyl]aspartic acid](/img/structure/B5230397.png)
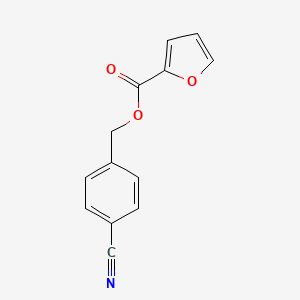
![4-bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B5230400.png)
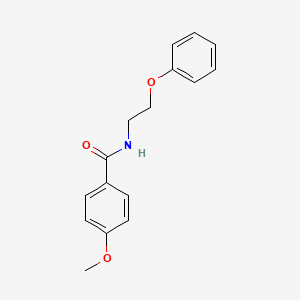

![3-methyl-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5230426.png)
![4-butoxy-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5230431.png)
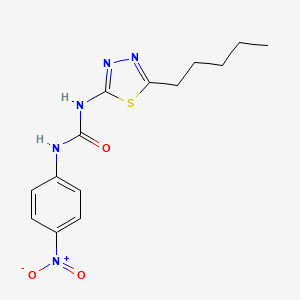
![dimethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5230447.png)